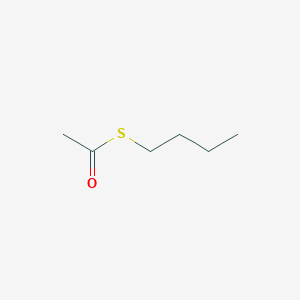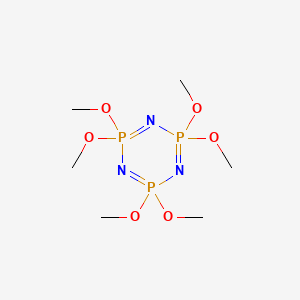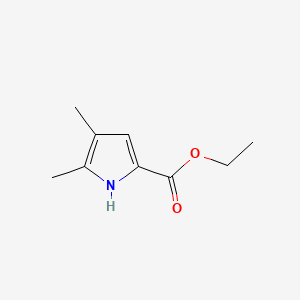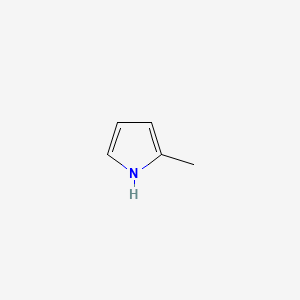![molecular formula C9H8N2O2 B1330449 Methyl 1H-benzo[d]imidazole-2-carboxylate CAS No. 5805-53-8](/img/structure/B1330449.png)
Methyl 1H-benzo[d]imidazole-2-carboxylate
Descripción general
Descripción
Methyl 1H-benzo[d]imidazole-2-carboxylate is a chemical compound that falls within the class of benzoimidazoles, which are heterocyclic compounds containing a benzene ring fused to an imidazole ring. These compounds have been extensively studied due to their diverse biological activities and potential therapeutic applications.
Synthesis Analysis
The synthesis of various methyl esters of benzo[d]imidazole carboxylic acids, including methyl 1H-benzo[d]imidazole-2-carboxylate, has been reported in the literature. For instance, a series of methyl esters were synthesized and evaluated for their antiproliferative effects against breast cancer cell lines, indicating the potential of these compounds as cancer therapeutics . Additionally, the synthesis of related compounds with different substituents has been described, which can influence the biological activity and physical properties of the molecules .
Molecular Structure Analysis
The molecular structure of benzo[d]imidazole derivatives has been characterized using various spectroscopic and crystallographic techniques. Quantum-chemical, IR, NMR, and X-ray diffraction studies have been conducted to determine the molecular geometry, vibrational frequencies, and chemical shift values of these compounds . The crystal and molecular structures of specific substituted benzo[d]imidazole carboxylates have also been reported, providing insight into their three-dimensional arrangement and potential intermolecular interactions .
Chemical Reactions Analysis
Benzo[d]imidazole derivatives can participate in various chemical reactions due to their reactive sites, such as the imidazole nitrogen atoms and the carboxylate group. For example, the ambidentate properties of substituted imidazoles have been explored, demonstrating the directionality of alkylation reactions at specific nitrogen atoms . Additionally, benzo[d]imidazole compounds have been used as ligands in the synthesis of coordination polymers, indicating their ability to form metal-ligand bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[d]imidazole derivatives are influenced by their molecular structure and substituents. These properties include solubility, melting points, and fluorescent properties, which have been studied for various benzo[d]imidazole complexes . Theoretical calculations have also been employed to examine the energetic behavior of these compounds in different solvent media and to investigate their molecular electrostatic potential, frontier molecular orbitals, and nonlinear optical properties .
Aplicaciones Científicas De Investigación
1. Adjuvant Therapy for Pseudomonas aeruginosa Infections
- Methods of Application : The research involved the design, synthesis, and evaluation of new 1H-benzo[d]imidazole based PqsR inhibitors. The study led to the discovery of a potent PqsR antagonist, which inhibited the PqsR-controlled PpqsA-lux transcriptional reporter fusion in P. aeruginosa at low submicromolar concentrations .
- Results/Outcomes : The compound showed improved efficacy against P. aeruginosa CF isolates with significant inhibition of pyocyanin, 2-alkyl-4(1H)-quinolones production .
2. Synthesis of Imidazole Derivatives
- Application Summary : Imidazole and its derivatives have a wide range of applications in medicine, synthetic chemistry, and industry. They play a pivotal role in the synthesis of biologically active molecules .
- Methods of Application : There are several approaches for the synthesis of substituted imidazoles by condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor, and ionic liquid promoted technique .
- Results/Outcomes : The review offers concise insights into emerging trends, making it a valuable resource for researchers and practitioners seeking greener and more efficient imidazole synthesis .
3. Proton Conduction Research
- Application Summary : Imidazole multicarboxylate-based Metal–Organic Frameworks (MOFs) are being studied for proton conduction research .
- Methods of Application : The multifunctional ligand of 2-(2-carboxyphenyl)-4,5-imidazole dicarboxylic acid was used to build up more structurally stable MOFs for proton conduction research .
- Results/Outcomes : The study demonstrated that both were temperature- and humidity-dependent proton conductors, and their best proton conductivities could reach 10 −4 S·cm −1 at 100 °C and 98% RH .
4. Therapeutic Potential
- Application Summary : Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Methods of Application : The derivatives of 1, 3-diazole are synthesized and tested for their biological activities .
- Results/Outcomes : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .
5. Ionic Liquids and N-Heterocyclic Carbenes
- Application Summary : Imidazoles have extended their application as ionic liquids and N-heterocyclic carbenes (NHCs) due to the demand for environmentally friendly methods in chemical organic synthesis .
- Methods of Application : The application involves the use of imidazole derivatives in the synthesis of ionic liquids and NHCs .
- Results/Outcomes : The use of imidazole derivatives in this context contributes to the development of greener and more efficient methods in chemical organic synthesis .
6. Antibacterial and Antifungal Agents
- Application Summary : 1H-benzo[d]imidazole derivatives have been found to have potential as antibacterial and antifungal agents .
- Methods of Application : The research involves the synthesis and testing of 1H-benzo[d]imidazole derivatives for their antimicrobial properties .
- Results/Outcomes : The study found that certain 1H-benzo[d]imidazole derivatives exhibited significant antibacterial and antifungal activities .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 1H-benzimidazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUBWDNDGBVKFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341891 | |
| Record name | Methyl 1H-benzimidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1H-benzo[d]imidazole-2-carboxylate | |
CAS RN |
5805-53-8 | |
| Record name | Methyl 1H-benzimidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1H-1,3-benzodiazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methylimidazo[1,2-a]pyridine](/img/structure/B1330368.png)











